Methyl 5-iodo-2-methylbenzoate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to methyl 5-iodo-2-methylbenzoate often involves complex organic reactions. For example, the preparation of esters of 2-iodoxybenzoic acid (IBX-esters) through the hypochlorite oxidation of the corresponding 2-iodobenzoate esters showcases a method that could be adapted for synthesizing methyl 5-iodo-2-methylbenzoate derivatives. These esters are identified as valuable oxidizing agents, indicating the potential for creating related compounds through oxidative strategies (Zhdankin et al., 2005).
Molecular Structure Analysis
The molecular structure and properties of compounds similar to methyl 5-iodo-2-methylbenzoate have been studied using density functional theory (DFT) and other spectroscopic methods. For instance, the molecular structure of Methyl 2-amino 5-bromobenzoate was investigated, revealing insights into the vibrational modes and molecular dynamics that could be applicable to the study of methyl 5-iodo-2-methylbenzoate (Saxena et al., 2015).
Chemical Reactions and Properties
Methyl 5-iodo-2-methylbenzoate's reactivity and properties can be inferred from studies on similar compounds. The hypervalent iodine oxidation of various substituted pyrazol-3(2H)-ones to yield methyl 2-alkynoates and methyl 2,3-alkadienoates highlights potential chemical reactions involving iodine and ester functionalities, which are relevant to understanding the chemical behavior of methyl 5-iodo-2-methylbenzoate (Moriarty et al., 1989).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and boiling point, are crucial for the application and handling of chemical compounds. Although specific data on methyl 5-iodo-2-methylbenzoate is not provided, studies on related compounds, such as the crystalline structure analysis of methyl 4-hydroxybenzoate, offer insights into how molecular interactions and crystal packing can influence these properties (Sharfalddin et al., 2020).
Chemical Properties Analysis
The chemical properties of methyl 5-iodo-2-methylbenzoate, such as reactivity towards nucleophiles or electrophiles, can be deduced from studies on structurally related compounds. For instance, the synthesis and antimicrobial screening of 2‐Aryl‐5‐((2‐arylthiazol‐4‐yl)methyl)‐1,3,4‐oxadiazole derivatives provide insights into the potential bioactivity and reactivity of methyl 5-iodo-2-methylbenzoate derivatives (Mhaske et al., 2017).
Scientific Research Applications
-
- Application : Benzimidazole fungicides, which may include compounds similar to Methyl 5-iodo-2-methylbenzoate, are highly effective, low-toxicity, systemic broad-spectrum fungicides. They exhibit biological activities including anticancer, antibacterial, and antiparasitic effects .
- Methods : These fungicides are used in agriculture to prevent and control various plant diseases caused by fungi .
- Results : Due to their particularly outstanding antibacterial properties, they are widely used in agriculture .
-
- Application : Methyl benzoate has been shown to be an effective pesticide against a range of different agricultural, stored product, and urban insect pests .
- Methods : Methyl benzoate has several important modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .
- Results : Since 2016, many studies have shown that methyl benzoate is an effective pesticide .
- Chemical Synthesis
- Application : Methyl 5-iodo-2-methylbenzoate is a type of organic compound that can be used in the synthesis of other complex molecules .
- Methods : The specific methods of application or experimental procedures would depend on the target molecule being synthesized .
- Results : The outcomes obtained would also depend on the specific synthesis process .
- Chemical Synthesis
- Application : Methyl 5-iodo-2-methylbenzoate is a type of organic compound that can be used in the synthesis of other complex molecules .
- Methods : The specific methods of application or experimental procedures would depend on the target molecule being synthesized .
- Results : The outcomes obtained would also depend on the specific synthesis process .
Safety And Hazards
The safety data sheet for a similar compound, “Methyl 2-iodo-5-methylbenzoate”, indicates that it is a combustible liquid and its containers may explode when heated . Thermal decomposition can lead to the release of irritating gases and vapors . It is recommended to keep the product and empty container away from heat and sources of ignition .
properties
IUPAC Name |
methyl 5-iodo-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-6-3-4-7(10)5-8(6)9(11)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVIKPGEGLOGLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648638 | |
Record name | Methyl 5-iodo-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-iodo-2-methylbenzoate | |
CAS RN |
103440-54-6 | |
Record name | Methyl 5-iodo-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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